molecular formula C12H9FO B1340191 3-(2-Fluorophenyl)phenol CAS No. 80254-63-3

3-(2-Fluorophenyl)phenol

Cat. No.: B1340191
CAS No.: 80254-63-3
M. Wt: 188.2 g/mol
InChI Key: JSIXOTPZDBZVQP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)phenol is an organic compound with the molecular formula C12H9FO It is a derivative of phenol, where a fluorine atom is substituted at the ortho position of one of the phenyl rings

Scientific Research Applications

3-(2-Fluorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Fluorophenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct fluorination of phenol derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods offer high selectivity and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, which lacks the fluorine substitution.

    2-Fluorophenol: A similar compound with the fluorine atom directly attached to the phenol ring.

    3-Phenylphenol: A compound with a phenyl group substituted at the meta position without fluorine.

Uniqueness

3-(2-Fluorophenyl)phenol is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIXOTPZDBZVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477463
Record name 3-(2-Fluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-63-3
Record name 2′-Fluoro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80254-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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